Methanone,cyclohexylphenyl-, oxime
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Overview
Description
(Z)-Cyclohexylphenyl ketone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom that is double-bonded to a nitrogen atom. This compound is specifically derived from cyclohexylphenyl ketone, where the oxime group is in the Z-configuration, meaning the substituents on the carbon-nitrogen double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-Cyclohexylphenyl ketone oxime can be synthesized through the condensation of cyclohexylphenyl ketone with hydroxylamine. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the oxime. Commonly used reagents include hydroxylamine hydrochloride and sodium acetate in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production of (Z)-Cyclohexylphenyl ketone oxime often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired isomer in high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-Cyclohexylphenyl ketone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding ketone using oxidizing agents like manganese dioxide.
Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminium hydride.
Substitution: The oxime group can be substituted by other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in solvent-free conditions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Various electrophiles or nucleophiles under mild conditions.
Major Products Formed
Oxidation: Cyclohexylphenyl ketone.
Reduction: Cyclohexylphenylamine.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Scientific Research Applications
(Z)-Cyclohexylphenyl ketone oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Z)-Cyclohexylphenyl ketone oxime involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The oxime group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone oxime: Another oxime derived from cyclohexanone.
Benzophenone oxime: An oxime derived from benzophenone.
Acetophenone oxime: An oxime derived from acetophenone.
Uniqueness
(Z)-Cyclohexylphenyl ketone oxime is unique due to its specific structure, which imparts distinct chemical and biological properties. Its Z-configuration can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1136-58-9 |
---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(NE)-N-[cyclohexyl(phenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H17NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,15H,2,5-6,9-10H2/b14-13- |
InChI Key |
GVDONFUHZNOGQH-YPKPFQOOSA-N |
Isomeric SMILES |
C1CCC(CC1)/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
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